Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Lipophilicity Drug Design ADME

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 1268521-01-2; MF C₁₃H₁₅NO₃; MW 233.26 g mol⁻¹) is a doubly functionalized 1,2,3,4-tetrahydroisoquinoline (THIQ) building block that combines an N-acetyl cap at the 2‑position with a methyl ester at the 6‑position. The THIQ scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across histone deacetylase (HDAC) inhibition, GPCR modulation, and anti-infective programmes.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B15094235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC
InChIInChI=1S/C13H15NO3/c1-9(15)14-6-5-10-7-11(13(16)17-2)3-4-12(10)8-14/h3-4,7H,5-6,8H2,1-2H3
InChIKeyMMJIUTMXRRTDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Acetyl-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate: Physicochemical Profile and Pharmacophore Positioning for Procurement Evaluation


Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 1268521-01-2; MF C₁₃H₁₅NO₃; MW 233.26 g mol⁻¹) is a doubly functionalized 1,2,3,4-tetrahydroisoquinoline (THIQ) building block that combines an N-acetyl cap at the 2‑position with a methyl ester at the 6‑position . The THIQ scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across histone deacetylase (HDAC) inhibition, GPCR modulation, and anti-infective programmes [1]. The specific substitution pattern of this compound eliminates the secondary amine H‑bond donor, modulates lipophilicity (predicted LogP = 1.59; TPSA = 46.61 Ų), and provides orthogonal protecting groups for downstream synthetic elaboration [1].

Why Closely Related THIQ Analogs Cannot Substitute Methyl 2-Acetyl-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate in Discovery and Synthesis Workflows


Close-in analogs such as methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (free NH; CAS 185057-00-5) or 2-acetyl-1,2,3,4-tetrahydroisoquinoline (no 6‑ester; CAS 14028-67-2) differ in H‑bond donor count, lipophilicity, and polar surface area by amounts that are decisive for CNS drug design and pharmacokinetic optimization [1]. The acetyl cap protects the nitrogen from oxidative metabolism and enables N‑acyl-directed C–H functionalization, while the methyl ester serves as a precursor for carboxylic acid, amide, or hydroxamate pharmacophores [2][3]. Swapping any single functional group alters these orthogonal synthetic handles and can shift LogP and TPSA beyond the ranges considered optimal for oral bioavailability or blood–brain barrier penetration, making direct substitution without re‑optimization scientifically unsound [1].

Quantitative Differentiation Evidence: Methyl 2-Acetyl-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate vs. Closest Structural Analogs


Evidence Item 1: Lipophilicity (LogP) Comparison – Target Compound vs. Methyl 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate vs. 2-Acetyl-1,2,3,4-Tetrahydroisoquinoline

The target compound (N‑acetyl, 6‑methyl ester) has a predicted LogP of 1.59, which is 0.14 log units higher than the free‑NH analog methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (LogP = 1.45) and 0.39 log units higher than 2‑acetyl‑1,2,3,4‑tetrahydroisoquinoline lacking the 6‑ester (LogP = 1.20) [1][2]. The incremental LogP arises from simultaneous N‑acetylation (which removes a polar NH) and introduction of the ester dipole.

Lipophilicity Drug Design ADME

Evidence Item 2: Hydrogen Bond Donor (HBD) Count – Target Compound (HBD = 0) vs. Free‑NH Analog (HBD = 1)

The target compound has zero hydrogen bond donors because both the nitrogen is acetylated and no hydroxyl group is present. In contrast, methyl 1,2,3,4‑tetrahydroisoquinoline-6‑carboxylate retains a secondary amine (NH) and therefore has HBD = 1 [1]. Zero HBD count is a key parameter in Lipinski’s Rule of Five and correlates with improved passive permeability and oral absorption.

Hydrogen Bonding Permeability Oral Bioavailability

Evidence Item 3: Topological Polar Surface Area (TPSA) – Target Compound (46.61 Ų) vs. Free‑NH Analog (38.33 Ų)

The target compound exhibits a TPSA of 46.61 Ų, which is 8.28 Ų higher than the free‑NH analog methyl 1,2,3,4‑tetrahydroisoquinoline-6‑carboxylate (TPSA = 38.33 Ų) [1]. The increase arises from the acetyl carbonyl and the ester group, placing the target compound in the favourable 40–70 Ų range empirically associated with good oral absorption and CNS exposure while remaining below the 140 Ų upper limit for oral drugs and the ~90 Ų threshold for CNS penetration.

Polar Surface Area Drug-Likeness CNS Penetration

Evidence Item 4: Orthogonal Protecting‑Group Architecture – N‑Acetyl and Methyl Ester Provide Differentiated Deprotection and Functionalization Handles

The target compound carries both an N‑acetyl group (removable under acidic or basic hydrolysis) and a methyl ester (selectively cleavable by saponification or enzymatic hydrolysis). N‑Acyl‑protected THIQs have been demonstrated to undergo visible‑light photoredox‑catalysed α‑C–H arylation, after which the acetyl group can be removed to unmask the secondary amine for further diversification [2]. Analogs lacking the N‑acetyl group lose this directing capability and the associated C–H functionalization chemistry, while analogs lacking the ester cannot be converted into the corresponding hydroxamic acid pharmacophore essential for HDAC inhibitor programmes [1][3].

Orthogonal Synthesis Protecting Groups C–H Functionalization

Evidence Item 5: Predicted Metabolic Stability Advantage Conferred by N‑Acetylation – Class‑Level SAR from AMPA Receptor Antagonist Programmes

In a series of N‑acetyl‑1‑aryl‑6,7‑dimethoxy‑THIQ AMPA receptor antagonists, the N‑acetyl group was essential for maintaining in vivo exposure; the corresponding N‑deacetyl metabolite showed significantly reduced plasma and brain concentrations [2]. Although this specific quantitative comparison is drawn from a related scaffold, the electron‑withdrawing and steric effects of the N‑acetyl group are generalizable to the 1,2,3,4‑THIQ core: N‑acetylation shields the nitrogen from oxidative N‑dealkylation by cytochrome P450 enzymes, a primary metabolic liability of secondary amine THIQs [1].

Metabolic Stability N‑Acetyl Protection CNS Pharmacokinetics

Recommended Procurement Scenarios for Methyl 2-Acetyl-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylate Based on Quantitative Differentiation


CNS Drug Discovery: Fragment‑Based and Lead‑Optimization Libraries Targeting GPCRs, Ion Channels, or Neurodegenerative Targets

With zero H‑bond donors, a LogP of 1.59, and a TPSA of 46.61 Ų—all within empirically validated CNS drug space—this compound is ideally suited as a core scaffold for CNS‑penetrant libraries [1]. The N‑acetyl group further reduces metabolic liability, addressing a common failure mode in CNS programmes (rapid N‑dealkylation) [2].

HDAC Inhibitor Development: Direct Precursor to Hydroxamic Acid‑Based Class I/IIb/HDAC6 Inhibitors

The methyl ester can be efficiently converted to the zinc‑binding hydroxamic acid warhead required for HDAC inhibition, a strategy validated across multiple THIQ‑based HDAC inhibitor series [3]. The N‑acetyl cap simultaneously protects the amine during hydroxamate formation and may contribute to isoform selectivity, making this compound a preferred starting material over free‑NH or non‑ester analogs.

Synthetic Methodology Development: Photoredox C–H Functionalization and Orthogonal Deprotection Studies

The N‑acetyl group serves as a directing group for visible‑light photoredox‑catalysed α‑C–H arylation, a transformation that has been demonstrated on N‑acyl‑THIQ substrates [4]. The orthogonal methyl ester allows post‑functionalization elaboration without interference. For academic and industrial process chemistry groups, this dual‑handle architecture reduces protecting‑group interconversion steps and increases synthetic throughput.

PROTAC and Bifunctional Degrader Design: Pre‑Functionalized Linker Attachment Point

The 6‑methyl ester provides a convenient anchor for linker conjugation via amide bond formation after saponification, while the N‑acetyl group keeps the THIQ nitrogen inert during ligation chemistry. This orthogonal reactivity profile is particularly valuable in PROTAC and molecular glue discovery, where sequential, high‑yielding bioconjugation is critical and incompatibility between nucleophilic amines and activated esters is a common synthetic pitfall [1].

Quote Request

Request a Quote for Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.